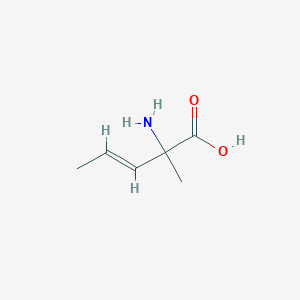

(E)-2-amino-2-methylpent-3-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

137283-13-7 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(E)-2-amino-2-methylpent-3-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |

InChI Key |

IUIZJMOGTAAWEC-ONEGZZNKSA-N |

SMILES |

CC=CC(C)(C(=O)O)N |

Isomeric SMILES |

C/C=C/C(C)(C(=O)O)N |

Canonical SMILES |

CC=CC(C)(C(=O)O)N |

Synonyms |

3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of E 2 Amino 2 Methylpent 3 Enoic Acid

Transformations Involving the Olefinic Moiety

The carbon-carbon double bond in the side chain of (E)-2-amino-2-methylpent-3-enoic acid is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Stereoselective additions to the olefinic side chain are critical for creating new stereocenters and expanding the structural diversity of derivatives.

Hydrogenation: The catalytic hydrogenation of the double bond in α,β-unsaturated amino acids is a fundamental transformation to produce saturated α-amino acids. For a compound like this compound, this reaction would yield 2-amino-2-methylpentanoic acid. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often employed to achieve high enantioselectivity.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to the corresponding dihalogenated derivative. This reaction typically proceeds through a halonium ion intermediate, and the stereochemistry of the addition is usually anti. The resulting dihalo-amino acid can serve as a versatile intermediate for further synthetic manipulations.

Hydrofunctionalization: This class of reactions involves the addition of H-X across the double bond, where X can be a variety of functional groups.

Hydroamination: The addition of an amine to the olefin can be catalyzed by transition metals, leading to the formation of diamino acids. For α,β-unsaturated systems, both α- and β-addition products are possible, and regioselectivity can be controlled by the choice of catalyst and ligand. nih.govresearchgate.netnih.govorganic-chemistry.org

Hydrothiolation: The addition of thiols across the double bond can proceed via radical or ionic mechanisms. A notable example is the Markovnikov-selective hydrothiolation of dehydroamino acids catalyzed by dithiophosphoric acid, which results in the formation of thioaminoketals. acs.org

Radical Functionalization: Methods for radical hydrofluorination, hydroazidation, and hydration of unsaturated amino acid side chains have been developed. nih.govacs.org For instance, treatment with a combination of Fe(III)/NaBH₄ and Selectfluor can introduce a fluorine atom to the side chain. acs.org

Table 1: Examples of Stereoselective Addition Reactions on Related Unsaturated Amino Acids

| Reaction | Substrate Type | Reagent/Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Hydroamination | α,β-Unsaturated Carbonyls | Cu-catalyst, Chiral Ligand | β-Amino Acid Derivatives | Enantioselective, Regioselective |

| Hydrothiolation | Dehydroamino Acids | Dithiophosphoric Acid | Thioaminoketals | Markovnikov Selectivity |

| Hydrofluorination | Unsaturated Amino Acids | Fe(III)/NaBH₄, Selectfluor | Side-Chain Fluorinated Amino Acids | Radical Addition |

| Hydroazidation | Unsaturated Amino Acids | Fe(III)/NaBH₄, NaN₃ | Side-Chain Azido Amino Acids | Radical Addition |

The olefinic side chain can participate in intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in natural products and pharmacologically active compounds. The specific outcome of these reactions depends on the nature of the nucleophile and the reaction conditions. For example, an intramolecular oxa-Michael reaction can occur if a hydroxyl group is present at a suitable position in the molecule, leading to the formation of cyclic ethers like 1,3-dioxanes with high diastereoselectivity. researchgate.net

Modifications of the Amino and Carboxyl Functionalities

The amino and carboxyl groups are the defining features of an amino acid and are central to its role in peptide chemistry. Selective modification of these groups is essential for synthesis and derivatization.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can significantly alter the properties of the amino acid and any resulting peptides, for instance, by increasing lipophilicity and resistance to proteolytic degradation. manchester.ac.ukmonash.edunih.gov Direct N-alkylation of unprotected amino acids with alcohols can be achieved using ruthenium or iron catalysts, offering a sustainable method that produces water as the only byproduct. nih.gov For sterically hindered amino acids, such as those with an α-methyl group, specific strategies are often required to achieve good yields. manchester.ac.ukacs.org One common approach involves the use of a protecting group on the nitrogen, such as a tosyl or nitrobenzenesulfonyl group, which increases the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu

N-Acylation: This is a fundamental reaction for forming amide bonds. The steric hindrance provided by the α-methyl group in this compound can make N-acylation challenging. researchgate.net Highly reactive acylating agents or specific coupling protocols may be necessary. For instance, the use of Fmoc amino acid symmetrical anhydrides has been shown to be effective for the acylation of the N-terminus of highly hindered Cα,α-disubstituted amino acids. researchgate.net Chemoselective N-acylation in the presence of other nucleophilic groups (like a side-chain hydroxyl) can be achieved using specific reagents and conditions, such as acid chlorides in the presence of magnesium oxide in an aqueous organic solution.

Table 2: Strategies for N-Alkylation and N-Acylation of Hindered Amino Acids

| Transformation | Strategy | Reagents | Key Advantage |

|---|---|---|---|

| N-Alkylation | Direct Alkylation with Alcohols | Ru or Fe catalyst | Sustainable, water as byproduct |

| N-Alkylation | Alkylation of N-Sulfonamides | Base (e.g., NaOH), Alkylating agent (e.g., MeI) | Overcomes low reactivity of hindered amine |

| N-Acylation | Symmetrical Anhydrides | Fmoc-amino acid anhydride | Effective for sterically hindered amines |

| N-Acylation | Chemoselective Acylation | Acid Chloride, MgO | Selective for amine over hydroxyl groups |

Esterification: The protection of the carboxyl group as an ester is a common strategy in peptide synthesis to prevent its participation in unwanted side reactions. Standard methods, such as reaction with an alcohol under acidic conditions (e.g., Fischer esterification), can be employed. google.com For more sensitive substrates, milder conditions may be necessary. The esterification of unprotected amino acids has also been achieved using ionic liquids as the reaction medium. researchgate.net

Amide Bond Formation (Peptide Coupling): The formation of a peptide bond is one of the most important reactions of amino acids. The steric hindrance from the α-methyl group in this compound makes peptide coupling particularly challenging, often leading to low yields and requiring more forceful coupling reagents or longer reaction times. researchgate.net A variety of coupling reagents have been developed to facilitate amide bond formation, even with hindered amino acids. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. rsc.orgresearchgate.net Borate esters have also been shown to catalyze the direct amidation of unprotected α-amino acids. rsc.org

Side Chain Functionalization and Cross-Coupling Reactions

The terminal methyl group and the olefinic carbons of the side chain offer opportunities for further functionalization through C-H activation or cross-coupling reactions. While direct functionalization of the terminal methyl group is challenging, the olefinic portion is more reactive.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Negishi reactions, are powerful tools for forming carbon-carbon bonds. rsc.org While these are more commonly used to synthesize amino acids by creating the side chain, they could potentially be adapted to modify the existing unsaturated side chain of this compound. For example, a Heck-type reaction could potentially couple an aryl halide to the terminal carbon of the double bond.

Introduction of diverse functionalities through intermolecular C-C bond formation

This compound, as an α,β-unsaturated amino acid, possesses a reactive olefinic bond that is susceptible to various addition reactions, enabling the introduction of new carbon-carbon bonds and the synthesis of novel amino acid derivatives. The electron-withdrawing nature of the carboxylic acid and the presence of the α-amino group influence the reactivity of the double bond, making it a target for nucleophilic and radical additions. Research into the derivatization of analogous α,β-dehydroamino acids (dhAAs) provides a framework for understanding the potential C-C bond-forming reactions applicable to this specific molecule.

One of the most powerful methods for forming C-C bonds on dhAAs is the transition metal-catalyzed conjugate addition. Rhodium-catalyzed conjugate addition of organoboron reagents, such as arylboronic acids, has been shown to be highly effective for the 1,4-addition to dehydroalanine (B155165) derivatives. researchgate.netorganic-chemistry.org This reaction, typically carried out in the presence of a rhodium catalyst and a suitable ligand, allows for the introduction of a wide range of aryl and vinyl groups at the β-position of the amino acid. While direct studies on this compound are not extensively documented, the established protocols for other dhAAs suggest a high potential for similar reactivity. The presence of the α-methyl group may influence the reaction's stereoselectivity and rate, potentially requiring optimization of reaction conditions.

Michael addition, or the conjugate addition of a carbanion, is another fundamental C-C bond-forming reaction that can be applied to this substrate. Carbon nucleophiles derived from β-dicarbonyl compounds, malonates, and nitroalkanes can add to the β-position of the unsaturated system, leading to the formation of complex amino acid derivatives. The stereochemical outcome of these additions can often be controlled by using chiral catalysts or auxiliaries, providing a route to enantiomerically enriched products. mdpi.com

Furthermore, radical additions offer a complementary approach for C-C bond formation. The addition of alkyl radicals, which can be generated from various precursors, to the double bond of dhAAs allows for the introduction of a diverse array of alkyl groups. organic-chemistry.org These reactions are often initiated by radical initiators or through photoredox catalysis and are known for their high functional group tolerance.

Below is a table summarizing potential intermolecular C-C bond formation reactions on this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Rhodium-Catalyzed Conjugate Addition | Arylboronic acid, [Rh(acac)(CO)₂] | β-Aryl-α-methyl amino acid derivative |

| Michael Addition | Diethyl malonate, Base | γ-Dicarboxylate-α-methyl amino acid derivative |

| Radical Addition | Alkyl iodide, Radical initiator | β-Alkyl-α-methyl amino acid derivative |

Exploration of various protecting groups for selective derivatization

The selective derivatization of this compound at its amino and carboxyl functionalities, while preserving the reactive double bond, requires a careful strategy involving the use of protecting groups. The choice of protecting groups is crucial for achieving desired chemical transformations and is guided by the principles of orthogonality, where one group can be removed selectively in the presence of another. nih.gov

For the protection of the α-amino group, several standard protecting groups used in peptide synthesis are applicable. peptide.com The tert-butyloxycarbonyl (Boc) group is a common choice, being stable under a wide range of conditions but readily removed with mild acid, such as trifluoroacetic acid (TFA). The 9-fluorenylmethyloxycarbonyl (Fmoc) group offers an orthogonal protection strategy, as it is stable to acid but cleaved by a mild base, typically piperidine. Another widely used N-protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. creative-peptides.com

The protection of the carboxylic acid moiety is often achieved by converting it into an ester. A simple methyl or ethyl ester can be used, which is generally stable but can be hydrolyzed under basic or acidic conditions. For greater acid lability, a tert-butyl (tBu) ester can be employed, which is cleaved under similar acidic conditions as the Boc group. Benzyl (Bzl) esters provide another option, offering stability to both mild acid and base, and are commonly deprotected via hydrogenolysis. peptide.com

The selection of a protecting group strategy depends on the intended subsequent reactions. For instance, if a reaction requires basic conditions, an acid-labile protecting group for the amino function (like Boc) would be suitable. Conversely, for acid-catalyzed reactions, a base-labile group (like Fmoc) would be preferred. The presence of the α-methyl group can introduce steric hindrance, which might affect the rate of both the protection and deprotection steps, potentially requiring more forcing reaction conditions. nih.gov

The following table outlines common protecting groups for the selective derivatization of this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) |

| Amino | Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenation |

| Carboxyl | Methyl/Ethyl Ester | Me/Et | Acid or Base Hydrolysis |

| Carboxyl | tert-Butyl Ester | tBu | Mild Acid (e.g., TFA) |

| Carboxyl | Benzyl Ester | Bzl | Catalytic Hydrogenation |

Conformational Analysis and Structural Studies in Peptides and Peptidomimetics

Influence of (E)-2-Amino-2-methylpent-3-enoic Acid on Peptide Secondary Structure

The incorporation of α,β-dehydroamino acids into a peptide backbone is a known strategy to introduce conformational constraints. The planar nature of the Cα=Cβ double bond in these residues restricts the available range of phi (φ) and psi (ψ) dihedral angles, thereby influencing the local and global conformation of the peptide.

Induction of 3₁₀-helical and other ordered conformations

Theoretically, the steric hindrance and electronic properties of this compound, particularly the presence of the α-methyl group and the (E)-configured ethylidene group, are expected to favor folded conformations. The α-methyl group, similar to that in α-aminoisobutyric acid (Aib), is a strong promoter of helical structures, most notably the 3₁₀-helix. This is due to the steric clash between the methyl group and the peptide backbone, which restricts the conformational space to regions corresponding to helical structures. However, without specific experimental data for peptides containing this compound, the precise nature and stability of any induced helical conformations remain speculative.

Assessment of conformational freedom restriction within peptide backbones

Role in the formation of specific β-turn motifs

α,β-Dehydroamino acids are well-known inducers of β-turns, which are crucial for the reversal of the peptide chain direction in globular proteins and bioactive peptides. Depending on the sequence and the nature of the dehydroamino acid, different types of β-turns (Type I, II, I', II') can be stabilized. It is plausible that this compound could facilitate the formation of specific β-turn structures, particularly when placed at the i+1 or i+2 position of a turn. However, the specific type of β-turn and its stability would depend on the interplay of steric and electronic factors, which necessitates experimental verification.

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A combination of spectroscopic and diffraction techniques is essential to fully characterize the three-dimensional structure of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structures

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants (³JHNα), and chemical shift deviations can provide information about inter-proton distances, dihedral angles, and the presence of secondary structures. For a peptide containing this compound, 2D NMR experiments like TOCSY and NOESY would be crucial to assign the proton resonances and to identify short- and medium-range contacts that define the peptide's fold. The temperature dependence of amide proton chemical shifts could also be used to identify hydrogen-bonded protons, which are characteristic of stable secondary structures.

X-ray crystallography for solid-state conformational insights

The presence of an α,α-disubstituted center, as in this compound, severely restricts the available conformational space for the peptide backbone. researchgate.netnih.gov The φ and ψ angles are typically confined to the helical regions (α-helix or 3₁₀-helix) of the Ramachandran plot. researchgate.net Furthermore, the unsaturated C=C double bond introduces planarity into the side chain, further constraining its orientation.

In a crystallographic study of a peptide containing a structurally related α,α-disubstituted amino acid, such as α-aminoisobutyric acid (Aib), the backbone torsion angles consistently fall within a narrow range, forcing a helical fold. iisc.ac.in For a hypothetical peptide containing this compound, a similar helical conformation would be expected in the solid state. The crystallographic data would provide the precise values that characterize this structure.

Table 1: Illustrative X-ray Crystallographic Torsion Angles for a Peptide Residue Note: This data is representative of a residue within a peptide helix, shown for illustrative purposes, as specific data for this compound is not available.

| Parameter | Value (degrees) | Description |

| φ (phi) | -58.2° | Torsion angle around the N-Cα bond |

| ψ (psi) | -45.5° | Torsion angle around the Cα-C' bond |

| ω (omega) | 178.9° | Torsion angle of the peptide bond (trans) |

| χ₁ (chi1) | 175.3° | Torsion angle around the Cα-Cβ bond |

This solid-state structure serves as a crucial benchmark for understanding the intrinsic conformational preferences of the amino acid residue, providing a static picture of a low-energy state.

Theoretical and Computational Modeling of Conformational Behavior

While X-ray crystallography reveals the solid-state structure, the conformational landscape of a peptide in solution can be significantly more complex and dynamic. Theoretical and computational modeling provides the tools to explore this dynamic behavior, predict preferred solution-state structures, and understand the energetics of conformational transitions.

Molecular Dynamics (MD) simulations and Monte Carlo (MC) methods are powerful computational techniques used to explore the conformational space of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the peptide moves, flexes, and folds in a simulated solvent environment. nih.gov MC methods, in contrast, generate a series of conformations through random changes and assess them based on their energetic favorability.

For a peptide containing this compound, these simulations could be used to:

Determine the ensemble of stable conformations in aqueous solution.

Assess the stability of helical structures versus extended or turn-like conformations. nih.gov

Investigate the influence of the unsaturated side chain on local backbone dynamics.

Calculate the free energy differences between various conformational states.

These simulations provide a dynamic view that complements the static picture from X-ray crystallography, offering insights into the flexibility and conformational equilibria that are essential for biological function. acs.org

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT) or ab initio methods, provide highly accurate information about the electronic structure and energy of a molecule. researchgate.net These methods can be used to construct a potential energy surface (or Ramachandran map) for an amino acid residue by systematically rotating its φ and ψ torsion angles and calculating the corresponding energy.

This analysis reveals the intrinsic conformational preferences of the residue by identifying low-energy (stable) conformers and the energy barriers between them. For dehydroamino acids, QC calculations show a characteristic conformer pattern influenced by conjugation effects in the backbone and steric hindrance from side-chain substituents. researchgate.net The planarity of the α,β-unsaturated system in this compound is expected to create a unique energy landscape, strongly favoring specific regions of the Ramachandran plot while making others energetically inaccessible.

Table 2: Illustrative Relative Energies of Conformers from Quantum Chemical Calculations Note: This hypothetical data illustrates the typical output of QC calculations for an α,α-disubstituted amino acid, comparing the energy of different backbone conformations relative to the most stable state.

| Conformation | φ (approx.) | ψ (approx.) | Relative Energy (kcal/mol) |

| Right-Handed Helix (α) | -60° | -45° | 0.00 (Reference) |

| Left-Handed Helix (αL) | +60° | +45° | 1.25 |

| Extended (β) | -150° | +150° | 3.50 |

| Polyproline II | -75° | +145° | 2.80 |

These calculations are fundamental for developing accurate parameters for molecular mechanics force fields.

Classical MD simulations rely on a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS) to define the potential energy of the system. byu.eduwustl.edu These force fields are meticulously parameterized for the 20 standard proteinogenic amino acids, but they lack parameters for non-standard residues like this compound. Therefore, the development of accurate, custom parameters is a prerequisite for any meaningful simulation. nih.gov

The parameterization process for a novel residue typically involves:

Charge Derivation: Using quantum chemical calculations to determine the partial atomic charges that accurately represent the molecule's electrostatic potential. researchgate.net

Bond and Angle Parameters: Defining equilibrium values and force constants for bonds and angles, often derived from QC geometry optimization.

Dihedral Potentials: This is the most critical step. QC calculations are used to scan the potential energy surface along rotatable bonds (especially the φ and ψ backbone torsions). The force field's dihedral parameters are then fitted to reproduce this quantum mechanical energy profile. nih.gov

For an unsaturated and α,α-disubstituted amino acid, special attention must be paid to capturing the electronic effects of the double bond and the steric constraints of the dual substitution. researchgate.net The quality of these parameters directly determines the accuracy of MD simulations in predicting the conformational behavior of peptides containing the novel residue. uiuc.edu

Incorporation into Biologically Relevant Peptides and Conjugates for Functional Studies

Methodologies for Peptide Synthesis Incorporating (E)-2-Amino-2-methylpent-3-enoic Acid

The synthesis of peptides containing α,α-disubstituted amino acids like this compound is often challenging due to steric hindrance at the α-carbon. This steric bulk can significantly impede the efficiency of peptide bond formation.

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, but the inclusion of sterically hindered residues such as α,α-disubstituted amino acids requires significant adaptations to standard protocols. cem.comkennesaw.edu The primary challenge is the slow coupling kinetics, which can lead to incomplete reactions and the accumulation of deletion sequences. cem.comekb.eg

Challenges:

Steric Hindrance: The presence of a methyl group on the α-carbon in addition to the amino acid side chain creates significant steric bulk. This hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain attached to the resin. cem.comnih.gov

Aggregation: Peptide sequences containing hydrophobic or β-branched amino acids have a tendency to aggregate on the solid support, which can be exacerbated by the conformational rigidity imposed by α,α-disubstituted residues. ekb.egnih.gov This aggregation can block reactive sites, leading to failed couplings. ekb.eg

Difficult Couplings: The coupling of an α,α-disubstituted amino acid to another residue, and particularly the coupling of a second α,α-disubstituted amino acid, is notoriously difficult. nih.gov

Adaptations and Strategies:

To overcome these challenges, several modifications to standard SPPS protocols have been developed:

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving even sterically hindered couplings to completion more efficiently than at ambient temperature. cem.com

Specialized Coupling Reagents: While standard coupling reagents can be used, more potent activators are often necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed. For particularly difficult couplings, phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or PyBOP/HOAt have shown promise, especially for N-methylated residues which present similar steric challenges. nih.gov

Azlactone Intermediates: For some α,β-unsaturated amino acids, a strategy involving the use of azlactone dipeptides has been employed. These intermediates can facilitate the incorporation of the UAA through a ring-opening reaction with the resin-bound peptide. nih.govgoogle.com This approach, however, can be cumbersome as it may require solution-phase synthesis of the azlactone intermediate. nih.gov

Post-incorporation Modification: An alternative strategy involves incorporating a precursor amino acid (e.g., a β-hydroxy amino acid) into the peptide chain and then inducing an elimination reaction to form the α,β-double bond in situ. nih.govbyu.edu

| Challenge | Standard SPPS Limitation | Adapted Strategy | Key Benefit |

| Slow Coupling Kinetics | Incomplete reactions, deletion sequences | Microwave-assisted heating | Accelerates reaction rates |

| Steric Hindrance | Low coupling efficiency | Use of potent coupling reagents (e.g., HATU, PyAOP) | Overcomes steric barriers |

| Sequence Aggregation | Inaccessible reactive sites | Use of polar resins (e.g., PEG-modified) | Reduces inter-chain interactions |

| Difficult Sequences | Failure to synthesize target peptide | Azlactone intermediates or post-synthesis modification | Bypasses direct coupling of the UAA |

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for incorporating difficult residues like this compound. It allows for the purification of intermediates at each step, ensuring the final product's purity. This method is particularly useful for the synthesis of short peptides or for preparing dipeptide building blocks containing the UAA, which can then be used in SPPS. researchgate.netacs.org

Key strategies in solution-phase synthesis for such UAAs include:

High Reactant Concentration: Using higher concentrations of reactants can help to drive the sterically hindered coupling reactions towards completion.

Careful Selection of Coupling Reagents: As with SPPS, the choice of coupling reagent is critical. Reagents that minimize racemization while effectively promoting amide bond formation are essential.

Stepwise Fragment Condensation: For longer peptides, a convergent strategy involving the synthesis of smaller peptide fragments, at least one of which contains the UAA, can be more efficient. These fragments are then coupled in solution to form the final peptide.

Impact on Peptide Functionality and Molecular Recognition (in vitro context)

The unique structural features of this compound—the α-methyl group and the unsaturated side chain—impose significant conformational constraints on the peptide backbone. These constraints can profoundly influence the peptide's biological activity.

The incorporation of conformationally constrained amino acids is a well-established strategy for developing enzyme inhibitors. The rigidity imparted by α-methylation and the planar geometry of the double bond can lock the peptide into a conformation that fits snugly into an enzyme's active site, leading to potent inhibition. Peptides containing α,α-disubstituted or α,β-unsaturated amino acids have been explored as inhibitors for various enzymes, including α-amylase. mdpi.comnih.gov The enhanced stability of these peptides also contributes to their inhibitory potential by prolonging their interaction with the target enzyme.

The introduction of UAAs like this compound can be used to engineer proteins with new or improved properties. nih.gov The α-methyl group is a strong promoter of helical structures, particularly the 310-helix. nih.govresearchgate.net This property can be harnessed to stabilize α-helical domains in proteins, which is crucial for their function. For instance, in apolipoprotein A-I mimetic peptides, incorporating α-methylated amino acids enhances their helicity, which in turn improves their ability to promote cholesterol efflux. nih.gov The conformational rigidity can also be used to fine-tune protein-protein interactions. longdom.org

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases. The α-methyl group in this compound provides a steric shield that can prevent the peptide bond from being recognized and cleaved by peptidases. nih.govnih.gov Similarly, the α,β-unsaturated bond introduces conformational rigidity that can make the peptide a poor substrate for proteases, which typically recognize more flexible, extended conformations. nih.gov

Studies on peptides containing α-methylated amino acids or various dehydroamino acids have consistently shown a significant increase in proteolytic stability. nih.govnih.govchemrxiv.org For example, peptides containing bulky dehydroamino acids like dehydrovaline show increased resistance to degradation by pronase, a mixture of non-specific proteases. nih.govchemrxiv.org This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

| Modification Feature | Structural Effect | Impact on Peptide | Reference |

| α-Methylation | Steric shielding; restricted Φ/Ψ angles | Increased proteolytic stability; induction of helical structures | nih.gov |

| α,β-Unsaturation | Planar Cα=Cβ bond; conformational rigidity | Increased proteolytic stability; stabilization of folded states (e.g., β-turns) | nih.gov |

Design of Peptidomimetics and Constrained Peptide Architectures

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. This compound, a non-coded amino acid, offers unique structural features that are particularly advantageous in the design of constrained peptide architectures. Its α-methyl group and the unsaturated side chain provide steric hindrance and a reactive handle, respectively, which can be leveraged to control peptide conformation and stability.

Utilization in macrocyclization and stapled peptide approaches

Macrocyclization is a widely employed strategy to pre-organize a peptide's three-dimensional structure, often leading to increased receptor binding affinity, enhanced stability against enzymatic degradation, and improved cell permeability. The vinyl group in this compound serves as a key functional group for participating in ring-closing metathesis (RCM), a powerful chemical reaction for forming macrocycles.

In the context of "stapled peptides," two residues of an unsaturated amino acid like this compound, or one residue paired with another olefin-containing amino acid, can be strategically positioned within a peptide sequence. Typically, these residues are placed at i and i+4 or i and i+7 positions to stabilize an α-helical conformation. The subsequent application of a ruthenium-based catalyst facilitates the RCM reaction between the two alkene side chains, creating a covalent hydrocarbon "staple" that locks the peptide into its bioactive helical structure. The α-methyl group of this compound further contributes to stabilizing the helical turn.

| Parameter | Description | Relevance of this compound |

| Reaction Type | Ring-Closing Metathesis (RCM) | The terminal double bond in the side chain is a substrate for RCM catalysts. |

| Residue Spacing | Typically i, i+4 or i, i+7 | Strategic placement allows for the formation of a staple that reinforces α-helical secondary structures. |

| Conformational Lock | Covalent hydrocarbon bridge | The resulting macrocycle restricts conformational freedom, stabilizing the desired bioactive shape. |

| Structural Stability | α-Methyl group | Provides steric hindrance that can favor and stabilize helical conformations. |

Application in the construction of unique scaffold designs

Beyond stabilizing existing secondary structures, this compound can be instrumental in the construction of novel and unique peptide scaffolds. The presence of the double bond within the amino acid side chain introduces a point of conformational rigidity, influencing the local peptide backbone to adopt specific turn structures. nih.gov α,β-dehydroamino acids, which share the feature of a carbon-carbon double bond, are known to be strong turn inducers and promote peptide conformations not typically accessible with standard saturated residues. nih.gov

| Feature | Application in Scaffold Design | Contribution of this compound |

| Conformational Constraint | Induction of specific peptide turns | The rigid double bond can direct the peptide backbone into well-defined secondary structures. nih.gov |

| Chemical Handle | Late-stage functionalization | The alkene side chain allows for post-synthetic modifications to create diverse and complex scaffolds. |

| Structural Diversity | Access to novel peptide architectures | Enables the construction of peptidomimetics with unique topologies beyond traditional linear or simply cyclic forms. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Stereoisomers and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of chiral molecules like (E)-2-amino-2-methylpent-3-enoic acid. The presence of a chiral center at the C2 position necessitates the use of specialized chiral separation methods to distinguish between its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric and diastereomeric excess determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This is particularly important for α,α-disubstituted amino acids, where the biological activity can be enantiomer-dependent. The direct analysis of underivatized amino acids is often preferred to avoid potential racemization during derivatization steps. sigmaaldrich.com

Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are highly effective for the enantioseparation of underivatized amino acids. sigmaaldrich.com These CSPs operate under reversed-phase conditions and offer excellent chiral recognition capabilities due to their complex three-dimensional structures, which include multiple chiral centers and functional groups that can engage in various interactions (e.g., hydrogen bonding, ionic interactions, and steric hindrance). sigmaaldrich.comcsfarmacie.cz

For a compound like this compound, a typical mobile phase would consist of an aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile. The enantioselectivity can be fine-tuned by adjusting the concentration of the organic modifier. sigmaaldrich.com

Table 1: Hypothetical Chiral HPLC Parameters for this compound Enantioseparation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Methanol/Water (e.g., 80/20, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Elution Order | D-enantiomer followed by L-enantiomer (typical for this CSP type) sigmaaldrich.com |

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) with chiral stationary phases

Gas Chromatography (GC) coupled with chiral stationary phases is another well-established method for the enantiomeric separation of amino acids. researchgate.net However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile compounds. researchgate.net Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. cat-online.com

Chiral stationary phases based on amino acid derivatives, such as Chirasil-Val, are widely used for this purpose. researchgate.netnih.gov These phases are thermally stable and provide excellent resolution for a wide range of amino acid enantiomers. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized amino acid and the chiral selector of the stationary phase. uni-muenchen.de

Table 2: Illustrative GC-MS Method for Chiral Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization | 1. Esterification (e.g., with isopropanol/HCl) 2. Acylation (e.g., with trifluoroacetic anhydride) |

| Column | Chirasil-L-Val capillary column |

| Carrier Gas | Helium |

| Temperature Program | Initial 90°C, ramp to 180°C |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

GC-MS in SIM mode offers high sensitivity and allows for the accurate quantification of each enantiomer, even when one is present in trace amounts. researchgate.net

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone in the analytical toolkit for this compound, providing invaluable information on its molecular weight, elemental composition, and structure.

High-resolution mass spectrometry (HRMS) for elemental composition and accurate mass determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. uci.edu This technique can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound (C6H11NO2), HRMS can confirm its molecular formula by measuring its mass with high precision, typically within a few parts per million (ppm).

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]+ | 130.0813 |

| [M+Na]+ | 152.0633 |

| [M-H]- | 128.0657 |

The accurate mass measurement provided by HRMS is a powerful tool for confirming the identity of the compound in complex matrices and for validating its synthesis. nih.gov

Tandem mass spectrometry (MS/MS) for fragmentation analysis and sequence verification in peptides

Tandem mass spectrometry (MS/MS) is employed to gain structural insights through fragmentation analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.gov

For protonated α-amino acids, common fragmentation pathways include the neutral losses of water (H2O) and carbon monoxide (CO). nih.gov The fragmentation of this compound would likely follow similar pathways, with additional fragmentation patterns arising from the unsaturated alkyl chain.

When incorporated into a peptide, the unique mass of this amino acid residue would be used for sequence verification. The fragmentation of the peptide in an MS/MS experiment would produce a series of b- and y-ions, and the mass difference between consecutive ions of the same type would correspond to the mass of an amino acid residue in the sequence. researchgate.net The presence of a residue with the mass of this compound would confirm its position within the peptide chain.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Table 4: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3200-3500 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-N (Amine) | Stretching | 1020-1250 |

| =C-H (trans) | Bending (out-of-plane) | 960-975 |

The presence of a strong band around 960-975 cm⁻¹ in the IR or Raman spectrum would be indicative of the (E)-configuration of the double bond. dergipark.org.tr Raman spectroscopy is particularly useful for observing the C=C stretching mode in unsaturated compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy would provide further detailed structural information. ¹H NMR would show signals corresponding to the different types of protons in the molecule, including the vinyl protons, the methyl protons, and the amine protons. The coupling constant between the vinyl protons would confirm the (E)-stereochemistry. ¹³C NMR would show distinct signals for each carbon atom, including the carboxylic carbon, the quaternary α-carbon, the two sp² carbons of the double bond, and the two methyl carbons.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a definitive structural analysis of this compound, a suite of NMR experiments would be necessary.

Expected ¹H and ¹³C NMR Spectral Data:

While specific, experimentally verified chemical shifts for this compound are not available, predicted values can be estimated based on the molecular structure. These predictions are valuable for guiding the analysis of future experimental data.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | CH₃ | ~1.7 | ~18 | Doublet |

| 2 | C | - | ~60 | Singlet |

| 3 | CH | ~5.6 | ~128 | Multiplet |

| 4 | CH | ~5.8 | ~135 | Multiplet |

| 5 | CH₃ | ~1.3 | ~22 | Singlet |

| 6 | COOH | - | ~175 | Singlet |

| - | NH₂ | Broad singlet | - | - |

| - | OH | Broad singlet | - | - |

Note: These are estimated values and actual experimental results may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy:

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a series of 2D NMR experiments would be indispensable.

2D COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying adjacent protons. For this compound, COSY would show correlations between the vinylic protons (H3 and H4) and between the H4 proton and the methyl protons at position 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methyl groups and the vinylic C-H bonds based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is critical for determining the stereochemistry. For the (E)-isomer, a significant NOE would be expected between the H3 proton and the methyl group at position 5, confirming their trans relationship across the double bond.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR and Raman Spectroscopy:

The vibrational spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Strong | Weak |

| N-H (Amine) | Stretching | 3400-3250 | Medium | Medium |

| C-H (Alkene) | Stretching | 3100-3000 | Medium | Medium |

| C-H (Alkane) | Stretching | 3000-2850 | Medium | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | Strong | Medium |

| C=C (Alkene) | Stretching | 1680-1620 | Medium-Weak | Strong |

| N-H (Amine) | Bending | 1650-1580 | Medium | Weak |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Strong | Medium |

| C-N (Amine) | Stretching | 1250-1020 | Medium | Weak |

Note: The zwitterionic character of the amino acid in the solid state would significantly influence the positions and shapes of the N-H and C=O stretching bands.

The combination of these advanced analytical methodologies would provide a comprehensive characterization of the molecular structure and functional group composition of this compound. However, it is important to reiterate that specific experimental data for this compound is not currently prevalent in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-amino-2-methylpent-3-enoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as asymmetric catalysis or enantioselective hydrogenation. For example, chiral auxiliaries or transition-metal catalysts (e.g., palladium) can enforce stereochemical control during alkene formation . Post-synthesis, chiral HPLC or polarimetry should verify enantiomeric excess (EE >98%). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. H and C NMR can resolve the (E)-configuration via coupling constants () and diastereotopic proton splitting. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and amine (-NH) functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Screen solvents (e.g., methanol/water mixtures) to achieve slow evaporation and high-quality crystals. Use SHELX software for structure refinement, ensuring hydrogen atoms are properly modeled. Twinning or disordered regions in the crystal lattice require iterative refinement cycles .

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and reactivity?

- Methodological Answer : Graph-set analysis (as per Etter’s formalism) maps donor-acceptor interactions. Use Cambridge Structural Database (CSD) comparisons to identify common motifs (e.g., R_2$$^2(8) rings). Density Functional Theory (DFT) calculations can quantify bond energies and predict reactivity under thermal stress .

Q. What experimental and computational approaches resolve contradictions in reported pKa values for the amino and carboxylic acid groups?

- Methodological Answer : Perform potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) to measure pKa experimentally. Compare with computational predictions (e.g., COSMO-RS or DFT solvation models). Discrepancies may arise from solvent effects or intermolecular interactions in solid-state vs. solution studies .

Q. How can enantiomeric impurities (<2%) in synthesized batches impact pharmacological studies?

- Methodological Answer : Use chiral derivatization agents (e.g., Marfey’s reagent) coupled with LC-MS to detect trace impurities. Molecular docking studies can predict altered binding affinities if impurities interact with biological targets. Validate with in vitro assays (e.g., enzyme inhibition) to correlate purity with activity .

Data Analysis & Research Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Address variability via bootstrapping or Monte Carlo simulations. Ensure compliance with OECD guidelines for reproducibility .

Q. How can systematic reviews address conflicting evidence on the compound’s metabolic pathways?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use tools like Covidence to extract data on enzymatic assays (e.g., cytochrome P450 interactions). Meta-analysis requires homogeneity in study designs; subgroup analyses can resolve heterogeneity (e.g., species-specific metabolism) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.